6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one
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Overview
Description
6-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-4,5-dihydropyridazin-3(2H)-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, an oxadiazole ring, a pyrrolidine ring, and a pyridazinone core. These structural motifs make it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Steps: Starting with the synthesis of the 5-(trifluoromethyl)-1,2,4-oxadiazole ring.
Formation of the Pyrrolidine Ring: Incorporating the pyrrolidine moiety through cyclization reactions.
Carbonyl Introduction: Forming the carbonyl linkage by reacting with appropriate acylating agents.
Pyridazinone Core Formation: Constructing the 4,5-dihydropyridazin-3(2H)-one through ring closure reactions.
Final Steps: Combining all fragments under controlled conditions to yield the target compound.
Industrial Production Methods
Scaling up for industrial production would involve optimized reaction conditions, using catalysts, solvents, and ensuring high yield and purity. The exact processes would depend on the specific requirements and the available industrial technology.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation at specific sites, potentially forming N-oxides or similar derivatives.
Reduction: It can be reduced to modify functional groups such as the carbonyl or oxadiazole moiety.
Substitution Reactions: The trifluoromethyl group or other substituents may be replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Utilizing oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using nucleophilic reagents and proper catalysts.
Major Products
The products vary based on the reaction type and conditions but could include N-oxides, reduced pyridazinones, and various substituted derivatives.
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology
Potential use in probing biological pathways due to its unique structure and reactivity.
Medicine
Studied for its therapeutic potential, particularly in medicinal chemistry for drug design targeting specific enzymes or receptors.
Industry
Could be utilized in the development of specialty chemicals or materials with specific functional properties.
Mechanism of Action
Effects
The compound may interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent binding, depending on its specific environment.
Molecular Targets and Pathways
Likely targets include enzymes or receptors with active sites complementary to the compound's structure, impacting biological pathways related to disease processes.
Comparison with Similar Compounds
Unique Aspects
The presence of the trifluoromethyl group and oxadiazole ring provides distinct electronic properties, enhancing its reactivity and interaction with biological molecules.
Similar Compounds
5-(trifluoromethyl)-1,2,4-oxadiazole derivatives: Share similar electronic properties but differ in other substituents.
Pyrrolidine-based compounds: Common in pharmaceuticals but vary in additional functional groups.
Pyridazinone derivatives: Known for their biological activity and used in different therapeutic areas.
Properties
IUPAC Name |
3-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N5O3/c13-12(14,15)11-16-9(19-23-11)6-3-4-20(5-6)10(22)7-1-2-8(21)18-17-7/h6H,1-5H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFOHIHTVWSSCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=NNC(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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